1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone
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Overview
Description
1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone is a complex organic compound with the molecular formula C24H22N2O6. This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone typically involves multi-step organic reactionsCommon reagents include aniline derivatives, ethoxyethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C as a catalyst.
Substitution: Ethoxyethanol in the presence of a base like sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted anthraquinones, which can be further modified for specific applications .
Scientific Research Applications
1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-4,5-methylenedioxybenzene: Shares similar amino and methylenedioxy functional groups.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino and phenyl groups but differs in its pyrimidine core
Uniqueness
1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone is unique due to its specific combination of amino, ethoxyethoxy, and hydroxy groups on the anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
81419-36-5 |
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Molecular Formula |
C24H22N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1,5-diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O6/c1-2-31-9-10-32-13-5-3-12(4-6-13)14-11-17(28)20-21(22(14)26)24(30)19-16(27)8-7-15(25)18(19)23(20)29/h3-8,11,27-28H,2,9-10,25-26H2,1H3 |
InChI Key |
IHFFAAMKORYJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Origin of Product |
United States |
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